(2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine
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Overview
Description
(2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a nitrophenyl group, which is known for its electron-withdrawing properties, and a thiazole ring, which is often found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the condensation of appropriate thioamides with nitro-substituted benzaldehydes under acidic or basic conditions. Common reagents used in the synthesis include thioamides, nitrobenzaldehydes, and catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, compounds containing thiazole rings are explored for their therapeutic potential. This compound might be studied for its potential as a drug candidate or as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the thiazole ring might be involved in binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N,3-Diethyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(2Z)-N,3-Diethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine makes it unique compared to its analogs. The nitro group is a strong electron-withdrawing group, which can significantly influence the compound’s reactivity and biological activity.
Properties
CAS No. |
918538-79-1 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N,3-diethyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C13H15N3O2S/c1-3-14-13-15(4-2)12(9-19-13)10-5-7-11(8-6-10)16(17)18/h5-9H,3-4H2,1-2H3 |
InChI Key |
WVMQTADCXFGIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])CC |
Origin of Product |
United States |
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